molecular formula C20H14N2O7 B2827818 (3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate CAS No. 338960-78-4

(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate

Cat. No.: B2827818
CAS No.: 338960-78-4
M. Wt: 394.339
InChI Key: WQVICKNVKKTNNT-UHFFFAOYSA-N
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Description

(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate is a high-purity chemical standard offered for advanced research applications. This compound serves as a critical intermediate in environmental and biochemical research, particularly in the study of organophosphorus pesticides. It is structurally analogous to metabolites of widely used insecticides such as fenitrothion . Research into similar nitrophenol compounds is vital for understanding microbial degradation pathways for environmental bioremediation, as certain bacterial strains can utilize these compounds as carbon sources . As a benzoate ester derivative, this chemical is also of significant interest in synthetic chemistry for the development of more complex molecules, including hydrazide-based compounds investigated for their biological activity . This product is intended for use in a laboratory setting exclusively by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

IUPAC Name

(3-nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O7/c23-20(15-7-9-16(10-8-15)21(24)25)28-13-14-6-11-19(18(12-14)22(26)27)29-17-4-2-1-3-5-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVICKNVKKTNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate typically involves the esterification of 3-nitro-4-phenoxybenzyl alcohol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Key Research Findings and Data

Table 2: Comparative Antioxidant Activity of Methyl Benzoate Derivatives

Compound % Radical Scavenging (2 mg/mL)
Methyl 4-methoxybenzoate 95%
Methyl 4-chlorobenzoate 80%
Methyl 4-nitrobenzoate 70%
Methyl benzoate 50%
(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate* ~65–75% (predicted)

*Predicted based on structural analogy .

Table 3: Metabolic Byproducts of Nitrobenzoate Derivatives

Compound Major Metabolites Pathway
Methyl 4-nitrobenzoate 4-Aminobenzoate, 4-acetamidobenzoate Microbial reduction
Ethyl 4-nitrobenzoate 4-Nitrobenzaldehyde (predicted) Ester hydrolysis

Q & A

Q. What are the optimal synthetic routes for preparing (3-nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis of nitro-substituted benzoate esters typically involves multi-step protocols, including esterification, nitration, and coupling reactions. For example, structurally analogous compounds (e.g., methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate) are synthesized via sequential acylation and nitration steps under controlled temperatures (40–60°C) to avoid decomposition of nitro groups . Optimization strategies include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for nitration to enhance regioselectivity.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates .
  • Yield improvement : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of nitro precursors (e.g., 4-nitrobenzoic acid derivatives) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and confirming its structural integrity?

Answer: Key characterization techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm ester linkages and nitro group positions. For example, aromatic protons in analogous compounds show distinct splitting patterns (δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₂₁H₁₅N₂O₇ for the target compound) and detect fragmentation patterns .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Methodological Note : Cross-validate results with computational tools (e.g., PubChem’s InChI key generation) to resolve ambiguities in stereochemistry .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?

Answer: Nitroaromatic compounds are prone to photodegradation and hydrolysis. Stability studies on similar esters reveal:

  • Photodegradation : Exposure to UV light (254 nm) for 24h causes 15–20% decomposition; store in amber vials .
  • Thermal stability : Stable at ≤25°C for 6 months; degradation accelerates above 40°C .
  • pH sensitivity : Hydrolysis of ester bonds occurs in alkaline conditions (pH > 9), releasing nitrobenzoic acid derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dual nitro groups in cross-coupling or reduction reactions?

Answer: The nitro groups act as both electron-withdrawing and directing groups. In reduction reactions (e.g., catalytic hydrogenation), the 4-nitrobenzoate moiety is reduced to an amine, altering electronic properties and enabling further functionalization. Computational studies (DFT) suggest that the nitro groups lower the LUMO energy, facilitating nucleophilic attack at the para position . Experimental validation involves:

  • Kinetic monitoring : Track nitro group reduction via UV-Vis spectroscopy (λmax ~ 420 nm for nitro → amine transition) .
  • Competitive experiments : Compare reactivity with mono-nitro analogs to quantify electronic effects .

Q. How can researchers reconcile contradictory data on the compound’s biological activity across different assay systems?

Answer: Contradictions often arise from assay-specific variables (e.g., cell permeability, solvent effects). Methodological solutions include:

  • Dose-response standardization : Use uniform DMSO concentrations (<0.1% v/v) to minimize solvent toxicity .
  • Orthogonal assays : Validate results with both cell-based (e.g., MTT assay) and cell-free (e.g., enzyme inhibition) systems .
  • Theoretical alignment : Link discrepancies to molecular docking predictions (e.g., binding affinity variations due to protein conformational states) .

Q. What advanced computational models predict the compound’s environmental fate or biodegradation pathways?

Answer: Molecular dynamics (MD) simulations and QSAR models predict:

  • Hydrolysis half-life : ~120 days in aquatic environments (pH 7, 25°C), with ester cleavage as the rate-limiting step .
  • Bioaccumulation potential : LogP ~3.2 suggests moderate accumulation in lipid-rich tissues; validate with LC-MS/MS in model organisms .
  • Degradation products : Nitro-to-amine reduction generates persistent intermediates; monitor via GC-MS .

Q. Methodological Guidance :

  • Experimental design : Use randomized block designs (e.g., split-plot for multi-factor stability tests) to control variability .
  • Data interpretation : Apply hierarchical clustering to resolve spectral ambiguities in complex mixtures .

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